(Triphenylsilyl)acetylene

Beschreibung

Significance of Organosilicon Acetylenes in Contemporary Organic Synthesis

Organosilicon acetylenes, also known as silylacetylenes, are a class of compounds that have become indispensable in organic synthesis. researchgate.net Their importance stems from the unique characteristics of the silicon-carbon bond and the reactivity of the alkyne moiety. The silyl (B83357) group can act as a protecting group for the terminal alkyne, preventing unwanted reactions while other transformations are carried out on the molecule. gelest.com This protective role is crucial in multi-step syntheses of complex natural products and pharmaceuticals.

Furthermore, the silyl group can influence the regioselectivity of reactions at the triple bond, directing incoming reagents to a specific position. gelest.com This control is vital for achieving desired stereochemistry and isomerism in the final product. Silylacetylenes are also key participants in a variety of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, which is widely used to create complex molecular frameworks. researchgate.net The silicon atom in these compounds can be readily replaced by other functional groups, a process known as desilylation, which further enhances their synthetic utility. acs.org

Historical Context and Evolution of Silylacetylenes in Academia

The field of organosilicon chemistry dates back to the 19th century, with the synthesis of the first organosilicon compound, tetraethylsilane, by Charles Friedel and James Crafts in 1863. However, the specific exploration and application of silylacetylenes in organic synthesis is a more recent development. Initially, these compounds were often considered byproducts of other reactions. researchgate.net

Over the past few decades, and particularly within the last 25 years, the synthesis and application of silylacetylenes have seen significant advancements. researchgate.net Early methods for their preparation often relied on the use of strong bases like organolithium or Grignard reagents to deprotonate a terminal alkyne, followed by reaction with a silyl halide. researchgate.net While effective, these methods sometimes suffered from limitations in terms of functional group tolerance and reaction conditions.

The development of transition-metal-catalyzed methods, such as those employing palladium, nickel, or copper catalysts, has revolutionized the synthesis of silylacetylenes. researchgate.netevitachem.com These catalytic approaches often offer milder reaction conditions, higher yields, and greater functional group compatibility, broadening the scope of accessible silylacetylene derivatives. evitachem.com This evolution has transformed silylacetylenes from chemical curiosities into essential building blocks for synthetic chemists.

Current Research Landscape and Emerging Trends for (Triphenylsilyl)acetylene

Current research involving this compound continues to expand its applications in various fields. In materials science, the rigid and linear nature of the acetylenic unit, combined with the electronic properties of the triphenylsilyl group, makes it a valuable component in the design of novel polymers and materials with interesting optical and electronic properties. evitachem.comscispace.com For instance, polymers containing silyl-substituted diphenylacetylene (B1204595) units have been investigated for their gas permeability and luminescent properties. scispace.commdpi.com

In organic synthesis, this compound is utilized as a key starting material for the construction of complex molecules. It serves as a precursor for the synthesis of heterodisubstituted p-carboranes and other organometallic complexes. Recent studies have also explored its use in catalytic asymmetric reactions, where the bulky triphenylsilyl group can play a role in controlling the stereochemical outcome of a reaction. acs.org For example, rhodium-catalyzed asymmetric addition of this compound to diphenylphosphinylallene has been reported. sigmaaldrich.com

Furthermore, theoretical studies are being conducted to better understand the bonding and reactivity of this compound and related organometallic complexes. nih.gov These computational investigations provide valuable insights that can guide the design of new catalysts and reactions. The ongoing exploration of this compound's reactivity and its incorporation into new synthetic methodologies and materials ensures its continued importance in the field of chemistry.

Direct Silylation Approaches to this compound

Direct silylation involves the formation of a silicon-carbon bond by reacting a triphenylsilyl electrophile with an acetylenic nucleophile or by the catalytic activation of a C-H bond in acetylene (B1199291).

The synthesis of ethynylsilanes, including this compound, can be effectively carried out by reacting a silyl chloride, such as Triphenylsilyl chloride, with an acetylenic Grignard reagent like ethynylmagnesium chloride in a suitable solvent. researchgate.net This method provides a straightforward route to the desired product.

Another powerful, transition-metal-free approach is the direct C(sp)-H bond silylation. This method utilizes an alkali metal base to catalyze the cross-dehydrogenative coupling of a terminal alkyne with an organosilane. google.com Initial studies on the silylation of terminal alkynes with hydrosilanes like triethylsilane were conducted using potassium tert-butoxide (KOt-Bu). While effective, this sometimes leads to undesired alkyne migration byproducts. Optimization has shown that alkali metal hydroxides, such as potassium hydroxide (KOH) and sodium hydroxide (NaOH), can serve as remarkable catalysts for this transformation. google.com

Table 1: Optimization of Direct C(sp)-H Silylation Conditions

| Entry | Catalyst | Hydrosilane | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | KOt-Bu | Et₃SiH | THF | 65 | 12 | 84 |

| 2 | NaOt-Bu | Et₃SiH | THF | 65 | 12 | 82 |

| 3 | KOH | Et₃SiH | THF | 65 | 12 | 92 |

| 4 | NaOH | Et₃SiH | THF | 65 | 12 | 88 |

Data adapted from studies on base-catalyzed silylation of terminal alkynes. google.com

The choice of solvent and reaction temperature plays a critical role in the efficiency of direct silylation reactions. For Grignard-based syntheses, ethereal solvents such as tetrahydrofuran (THF) are standard, as they effectively solvate the magnesium species. researchgate.net

In base-catalyzed C-H silylation, solvents like 1,2-dimethoxyethane (DME) and tetrahydrofuran (THF) are commonly employed. google.com The reaction temperature is also a key parameter to control. For instance, the thermal reaction of silane with acetylene requires high temperatures (e.g., 414°C) to proceed, leading to a mixture of products including ethynylsilane. researchgate.net In contrast, base-catalyzed methods operate under much milder conditions, typically around 65°C, offering better selectivity and energy efficiency. google.com Studies on the semihydrogenation of acetylene have shown that temperature significantly affects acetylene conversion and surface coverage on palladium catalysts, indicating that thermal conditions must be carefully controlled to prevent side reactions and catalyst deactivation. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for this compound Synthesis

Palladium-catalyzed reactions, particularly the Sonogashira coupling, represent a versatile and widely used methodology for the synthesis of substituted alkynes, including derivatives of this compound. wikipedia.orgresearchgate.net

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is exceptionally useful for synthesizing complex molecules under mild conditions, often at room temperature. wikipedia.org In this context, this compound can be coupled with various aryl or vinyl halides to produce more complex derivatives.

Alternatively, a common strategy involves using a protected acetylene, such as (Trimethylsilyl)acetylene (TMSA), as a more convenient and less hazardous substitute for acetylene gas. wikipedia.orgharvard.edu The (Trimethylsilyl)acetylene is first coupled with an aryl halide via a Sonogashira reaction. The resulting aryl(trimethylsilyl)acetylene can then be deprotected, often using a mild base, to yield a terminal arylacetylene, which can participate in further reactions. harvard.eduorganic-chemistry.org It is also possible to perform a one-pot, two-step Sonogashira coupling where an aryl halide is first coupled with (Trimethylsilyl)acetylene, followed by in-situ desilylation and a second coupling with a different aryl halide to create unsymmetrical diarylalkynes. organic-chemistry.org

The efficiency of the Sonogashira coupling is highly dependent on the catalyst system, which typically consists of a palladium(0) source and often a copper(I) co-catalyst. jk-sci.com Commonly used palladium catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org The copper(I) salt, such as CuI, reacts with the terminal alkyne to form a copper(I) acetylide, which is a key intermediate in the catalytic cycle and serves to increase the reaction rate. wikipedia.org

Ligand design is crucial for optimizing catalytic activity. Modifications to the ligands on the palladium center can significantly impact reaction rates and stability. libretexts.org For example:

N-Heterocyclic Carbenes (NHCs) : NHC ligands are effective substitutes for phosphines due to their strong σ-donating properties, leading to stable and highly active palladium complexes. libretexts.orgrsc.org

Nitrogen-Based Ligands : Palladium complexes with nitrogen-containing ligands, such as bis-oxazolines or dipyrimidyls, have also been shown to be effective catalysts, particularly in copper-free Sonogashira protocols. wikipedia.orglibretexts.org

The development of copper-free Sonogashira reactions is an important area of research, as it avoids the formation of undesired alkyne homocoupling (Glaser coupling) byproducts and the use of a potentially toxic copper co-catalyst. wikipedia.orgrsc.org

Table 2: Comparison of Catalyst Systems for Sonogashira Coupling

| Catalyst System | Ligand Type | Key Features |

|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Triphenylphosphine | Standard, widely used system. jk-sci.comlibretexts.org |

| Pd(OAc)₂ / P(o-tolyl)₃ | Bulky Phosphine | Enhanced reactivity, allows for copper-free conditions. mdpi.org |

| Pd(OAc)₂ / NHC Ligand | N-Heterocyclic Carbene | High stability and efficiency, useful for challenging substrates. libretexts.org |

The mechanism of the copper-co-catalyzed Sonogashira reaction is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgresearchgate.netlibretexts.org

Palladium Cycle :

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl or vinyl halide (R-X) to form a Pd(II) intermediate. libretexts.orgresearchgate.net

Transmetalation : The copper acetylide (Cu-C≡CR'), formed in the copper cycle, transfers the acetylide group to the Pd(II) complex. This is often the rate-determining step. libretexts.org

Reductive Elimination : The resulting Pd(II) complex undergoes reductive elimination to yield the final cross-coupled product (R-C≡CR') and regenerate the Pd(0) catalyst. libretexts.orgresearchgate.net

Copper Cycle :

A base, typically an amine, deprotonates the terminal alkyne (H-C≡CR'). wikipedia.org

The resulting acetylide anion reacts with the Cu(I) salt to form the key copper(I) acetylide intermediate. wikipedia.orglibretexts.org

In copper-free Sonogashira reactions , the mechanism is different. It is proposed to proceed along two interconnected palladium cycles. wikipedia.org In this pathway, the alkyne is activated by forming a π-alkyne-palladium complex, which facilitates deprotonation by the base to form a palladium acetylide intermediate directly, bypassing the need for a copper acetylide. wikipedia.orglibretexts.org

An exploration of advanced synthetic routes reveals the versatility of this compound as a key building block in organic chemistry. This article details specific palladium-catalyzed, copper-catalyzed, and lithium-mediated methodologies for the synthesis and functionalization of this compound and its derivatives, adhering to a focused examination of these chemical transformations.

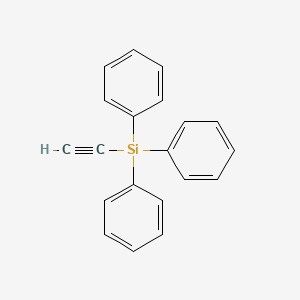

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethynyl(triphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Si/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h1,3-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADKYPSVXRWORK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349043 | |

| Record name | (Triphenylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6229-00-1 | |

| Record name | (Triphenylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Triphenylsilyl)acetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of Triphenylsilyl Acetylene

Nucleophilic Addition Reactions of (Triphenylsilyl)acetylene

The carbon-carbon triple bond in acetylenes can be susceptible to nucleophilic attack, leading to the formation of vinyl compounds. researchgate.net In the case of this compound, the electronic and steric effects of the triphenylsilyl group play a crucial role. While the silicon atom can stabilize an adjacent carbanion (α-effect), the bulky nature of the three phenyl rings can sterically hinder the approach of a nucleophile.

Nucleophilic addition to silylacetylenes often requires activation of the nucleophile, for example, through the use of superbases, or activation of the acetylene (B1199291) itself. researchgate.net The reaction mechanism typically involves the attack of the nucleophile on one of the acetylenic carbons, forming a vinyl anion intermediate. This intermediate is then protonated or undergoes further reaction to yield the final product. The regioselectivity of the addition is influenced by the nature of the nucleophile and the reaction conditions.

Electrophilic Activation and Transformations

This compound can undergo transformations initiated by electrophilic activation. In the presence of strong acids or superacids, such as triflic acid (TfOH), the acetylene bond can be protonated, generating a highly reactive vinyl cation intermediate. researcher.life This superelectrophilic activation renders the alkyne susceptible to attack by even weak nucleophiles.

For instance, the reaction of acetylene derivatives with arenes in the presence of triflic acid leads to hydroarylation of the triple bond. researcher.life The plausible mechanism involves the protonation of the alkyne by the superacid, forming a vinyl cation. This cation then acts as a potent electrophile, reacting with the arene in a Friedel-Crafts-type reaction to form a new carbon-carbon bond. Subsequent loss of a proton from the aromatic ring restores its aromaticity and yields the vinyl-substituted arene product. The triphenylsilyl group can direct the regioselectivity of this addition and can be retained or cleaved depending on the reaction conditions.

Metal-Catalyzed Reactions with this compound as Substrate

Metal catalysts are instrumental in a wide array of chemical transformations involving alkynes, often enabling reactions to proceed with high efficiency and selectivity under mild conditions. cnr.it this compound serves as a versatile substrate in numerous metal-catalyzed reactions, including asymmetric additions and cross-coupling reactions.

Rhodium complexes are effective catalysts for the asymmetric addition of terminal alkynes to various electrophiles. A notable application is the conjugate alkynylation of activated alkenes, such as 5-benzylidene Meldrum's acids. thieme-connect.comnih.gov While many studies employ trimethylsilyl (TMS)-acetylene, the principles extend to bulkier silylacetylenes like this compound.

In a typical reaction, a chiral rhodium-diphosphine complex catalyzes the addition of the silylacetylene to the Michael acceptor. thieme-connect.comnih.gov The reaction proceeds under mild conditions and is compatible with a range of functional groups, affording the desired products in good yields and with high enantiomeric excess. nih.gov Another documented rhodium-catalyzed asymmetric addition involves the reaction of this compound with diphenylphosphinylallenes, which produces exo-enynes with high regioselectivity and yield. sigmaaldrich.com The presence of an acid co-catalyst was found to be essential for this transformation. sigmaaldrich.com

| Electrophile | Catalyst System | Product Type | Yield | ee (%) |

| 5-Benzylidene Meldrum's Acids | [Rh(cod)OH]₂ / Chiral Diphosphine | Conjugate Adduct | 70-91% | 74-99% |

| Diphenylphosphinylallenes | Rhodium / Chiral Ligand + Acid | exo-Enyne | High | High |

Data is representative of rhodium-catalyzed additions with silylacetylenes, including structurally similar TMS-acetylene. thieme-connect.comnih.gov

Copper catalysts are widely used to facilitate the addition of terminal alkynes to electrophilic carbon atoms, particularly imines and their derivatives. organic-chemistry.org These reactions are fundamental for the synthesis of propargylamines, which are valuable building blocks in medicinal chemistry and natural product synthesis.

A significant challenge in synthetic chemistry is the enantioselective addition to unstabilized iminium ions, which lack resonance stabilization and are prone to decomposition. nih.gov A copper-catalyzed method has been developed for the enantioselective alkynylation of such cyclic iminium ions, which are generated in situ from readily available hemiaminal ethers. nih.govnsf.govnih.gov

This method utilizes a copper(I) iodide catalyst in conjunction with a chiral pyridine-(bis)oxazoline (PyBox) ligand. nsf.govudel.edu The reaction incorporates a variety of terminal alkynes, including this compound, into 5- and 6-membered nitrogen heterocycles with good yields and enantioselectivities. nih.govnsf.gov In a specific example, the reaction of a hemiaminal ether with this compound yielded the corresponding α-alkynylated cyclic amine. nsf.gov

| Alkyne | Catalyst System | Product | Yield (%) | ee (%) |

| This compound | CuI / L5 (PyBox ligand) | α-alkynylated cyclic amine | 70 | 43 |

Conditions: hemiaminal ether (1a, 0.3 mmol), CuI (10 mol %), L5 (12 mol %), this compound (1.2 equiv), PMP (1.5 equiv), BF₃·OEt₂ (1.1 equiv), DME (0.05 M), –50 °C, 24 h. nsf.gov

The mechanism is thought to involve the formation of a chiral copper acetylide complex. The Lewis acid, BF₃·OEt₂, facilitates the in situ formation of the cyclic iminium ion from the hemiaminal ether. The nucleophilic copper acetylide then attacks the iminium ion, with the chiral ligand environment controlling the stereochemical outcome of the C-C bond formation. nsf.gov

The copper-catalyzed alkynylation has also been extended to ketiminium ions, which are generated from ketoimines. These reactions provide access to chiral quaternary α-alkynyl amino acids and their derivatives. The first enantioselective, metal-catalyzed additions of terminal alkynes to imines set the stage for these developments. beilstein-journals.org The catalyst systems identified in these initial studies, often involving a copper source and a chiral ligand, have been adapted for reactions with various iminium electrophiles. researchgate.net While a broad scope of arylalkynes has been shown to be effective, the use of silylacetylenes like this compound offers a valuable alternative, providing products that can be further functionalized after silyl (B83357) group removal. beilstein-journals.orgresearchgate.net The reaction proceeds via the formation of a chiral copper acetylide, which then adds to the ketiminium ion to create a new stereocenter.

Copper-Catalyzed Alkynylations

Hammett Correlation Studies in Copper Catalysis

Hammett correlation studies are a powerful tool in physical organic chemistry for investigating the influence of electronic effects on reaction rates and equilibria. The Hammett equation, log(k/k₀) = σρ, quantitatively relates the reaction rate constant (k) of a substituted reactant to a reference reaction (k₀) through substituent constants (σ) and a reaction constant (ρ). wikipedia.orglibretexts.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value signifies acceleration by electron-donating groups (positive charge buildup). wikipedia.org

In the context of copper-catalyzed reactions involving alkynes like this compound, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Hammett studies can elucidate the electronic demands of the rate-determining step. The silyl group, including the triphenylsilyl moiety, is generally considered to be weakly electron-donating through inductive effects, which can influence the acidity of the acetylenic proton and the nucleophilicity of the resulting copper acetylide intermediate.

A hypothetical Hammett study on a CuAAC reaction could involve reacting a series of para-substituted phenyl azides with this compound. The reaction rates would be measured and log(k/k₀) plotted against the Hammett σ constants for the substituents on the azide (B81097).

Table 1: Hypothetical Hammett Study Data for CuAAC with this compound

| Substituent (on Phenyl Azide) | σ_para | Rate Constant (k) (M⁻¹s⁻¹) | log(k/k₀) |

| -OCH₃ | -0.27 | [Hypothetical Value] | [Calculated] |

| -CH₃ | -0.17 | [Hypothetical Value] | [Calculated] |

| -H | 0.00 | [Hypothetical k₀] | 0.00 |

| -Cl | 0.23 | [Hypothetical Value] | [Calculated] |

| -NO₂ | 0.78 | [Hypothetical Value] | [Calculated] |

Research on related systems has shown that electron-donating groups on picolyl azides can increase the rate of CuAAC reactions. nih.gov This suggests that for those systems, there is a buildup of positive charge in the transition state, which would correspond to a negative ρ value. Such studies provide critical insights into the mechanism, confirming whether the formation of the copper acetylide or the subsequent cycloaddition step is rate-limiting and how charge is distributed in the key transition states. nih.govorganic-chemistry.org

Platinum-Group Metal Catalysis (e.g., Pt, Ir, Ru)

This compound serves as a versatile substrate in reactions catalyzed by platinum-group metals, which are known for their high activity and selectivity in a range of transformations. mdpi.commdpi.com

Platinum (Pt) Catalysis: Platinum catalysts are widely used for the hydrosilylation of alkynes, a reaction that involves the addition of a Si-H bond across the carbon-carbon triple bond. mdpi.comacs.org While platinum complexes can catalyze the reaction of silyl-substituted thiophenes with certain alkynes, they have been found to be unreactive with more sterically hindered or electronically different silylacetylenes like phenyltrimethylsilylacetylene under similar conditions. semanticscholar.org This suggests that the reactivity of this compound in platinum-catalyzed systems is highly dependent on the specific catalyst and reaction conditions, with both steric and electronic factors of the triphenylsilyl group playing a crucial role. semanticscholar.orguwindsor.ca

Iridium (Ir) Catalysis: Iridium complexes are effective catalysts for the functionalization of C-H bonds. In reactions involving terminal alkynes, iridium catalysts can facilitate the activation of the propargylic C-H bond. nih.gov For a substrate like this compound, which lacks a propargylic C-H, the reactivity would be directed towards other transformations. Iridium catalysts are known to coordinate with the alkyne π-system, which can lead to subsequent C-H activation of the phenyl rings or participation in coupling reactions. nih.govnih.gov

Ruthenium (Ru) Catalysis: Ruthenium catalysts have been successfully employed in the cycloisomerization of substrates derived from silylacetylenes. For example, trimethylsilyl alkynyl imines undergo ruthenium-catalyzed protodesilylation and subsequent cycloisomerization to form substituted pyridines. organic-chemistry.org This type of reaction demonstrates the utility of the silyl group as a removable activating or directing group. This compound can be envisioned as a precursor in similar Ru-catalyzed transformations, where the bulky silyl group influences regioselectivity before being cleaved in a later step. mdpi.comorganic-chemistry.org

Cycloaddition Reactions Involving the Alkyne Moiety

The alkyne functionality in this compound is a key feature that allows it to participate in various cycloaddition reactions, most notably the Hexadehydro-Diels–Alder (HDDA) reaction.

Hexadehydro-Diels–Alder (HDDA) Reactions with this compound Derivatives

The Hexadehydro-Diels–Alder (HDDA) reaction is a powerful, thermally initiated transformation that involves the [4+2] cycloaddition of a 1,3-diyne (the 4π component) and an alkyne, referred to as the diynophile (the 2π component). nih.gov This reaction generates a highly reactive benzyne intermediate, which can then be trapped in situ by a variety of reagents to yield complex, highly functionalized aromatic compounds. nih.govumn.eduscispace.com

In this context, a derivative of this compound can function as the diynophile. The reaction of a triyne substrate, where the 1,3-diyne and the this compound moiety are tethered by a linker, would proceed via an intramolecular HDDA cyclization. The initial cyclization is the rate-limiting step, forming the benzyne, which is then rapidly trapped. nih.gov The presence of the triphenylsilyl group on the resulting benzenoid product offers a handle for further synthetic modifications.

Concerted vs. Stepwise Diradical Pathways

The precise mechanism of the HDDA benzyne formation—whether it proceeds through a concerted pericyclic transition state or a stepwise pathway involving a diradical intermediate—is a subject of detailed investigation. nih.govnih.gov Computational studies, solvent effect analysis, and trapping experiments are employed to distinguish between these pathways. nih.gov

For many dehydro-Diels-Alder reactions, a concerted mechanism is energetically favored. However, the energy difference between the concerted and stepwise pathways can be small, and minor changes to the substrate can tip the balance. nih.gov In the case of HDDA reactions involving silyl-substituted alkynes, the mechanism can be probed by analyzing the reaction outcomes. The formation of products that can only arise from a diradical intermediate would provide strong evidence for a stepwise mechanism. Computational studies on model systems suggest that while the reaction may have a flat potential energy surface, the stepwise diradical pathway is a viable and sometimes preferred route, particularly depending on the nature of the substituents and the tether in intramolecular reactions.

Influence of Steric Bulk on Reaction Rates

The steric bulk of substituents can significantly impact the rates of chemical reactions, and the triphenylsilyl group is exceptionally large. In cycloaddition reactions, steric hindrance can slow the reaction by impeding the approach of the reacting partners to the required transition state geometry. rsc.org

Studies on related silyl-substituted compounds in cycloadditions have demonstrated the decisive role of steric influence. mdpi.com For example, in nucleophilic additions to 3-silylarynes, a bulky nucleophile will preferentially attack the less sterically hindered carbon of the aryne, even if it is electronically disfavored. nih.gov Similarly, in an HDDA reaction, the bulky triphenylsilyl group on the diynophile would be expected to decrease the reaction rate compared to a less hindered alkyne like trimethylsilylacetylene. This steric repulsion would raise the energy of the transition state, thus increasing the activation energy and slowing the rate-limiting cyclization step.

Table 2: Relative Reaction Rates Based on Steric Hindrance of Silyl Group

| Silyl Group | van der Waals Volume (ų) (Approx.) | Expected Relative HDDA Rate |

| Trimethylsilyl (TMS) | ~85 | Fastest |

| Triethylsilyl (TES) | ~130 | Intermediate |

| tert-Butyldimethylsilyl (TBDMS) | ~145 | Slow |

| Triphenylsilyl (TPS) | ~240 | Slowest |

This trend highlights that while silyl groups offer synthetic advantages, their steric profile must be carefully considered in reaction design, particularly for sterically sensitive transformations like the HDDA reaction. nih.govresearchgate.net

Kinetic Isotope Effect Studies and Mechanistic Elucidation

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a light isotope (k_L) to the rate constant with a heavy isotope (k_H), i.e., KIE = k_L/k_H. wikipedia.orglibretexts.org A primary KIE (typically kH/kD > 2) is observed when a bond to the isotope is broken or formed in the rate-determining step of the reaction. princeton.eduepfl.ch

For an HDDA reaction involving a terminal alkyne derivative of this compound, a KIE study could be designed by replacing the acetylenic hydrogen with deuterium (B1214612).

Reaction 1 (H): Triyne-SiPh₃-C≡C-H → Benzyne Intermediate

Reaction 2 (D): Triyne-SiPh₃-C≡C-D → Benzyne Intermediate

If a significant primary KIE (kH/kD > 2) is observed, it would imply that the C-H bond of the alkyne is being cleaved, or significantly altered, in the rate-limiting transition state. This would provide strong evidence against a purely concerted [4+2] cycloaddition mechanism and would suggest a more complex process where the acetylenic proton is involved, possibly through a stepwise pathway involving proton transfer or a diradical mechanism where C-H bond rehybridization is significant. Conversely, the absence of a primary KIE (kH/kD ≈ 1) would be consistent with a concerted mechanism where the C-H bond is not broken in the rate-determining step. libretexts.orgbaranlab.org Such studies are crucial for building a detailed picture of the reaction pathway at the molecular level. nih.gov

Transformations Involving the Triphenylsilyl Group

Deprotection Strategies and Mechanisms

The triphenylsilyl group in this compound serves as a robust protecting group for the terminal alkyne. Its removal, or deprotection, is a key transformation in multi-step syntheses. Various methods have been developed for this purpose, each with its own mechanism and scope.

Fluoride-Promoted Deprotection:

Fluoride (B91410) ions have a high affinity for silicon, making fluoride-based reagents the most common choice for the cleavage of silicon-carbon bonds.

Mechanism: The deprotection mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom of the triphenylsilyl group. This forms a pentacoordinate, hypervalent silicon intermediate. The strong silicon-fluorine bond that is formed drives the cleavage of the weaker silicon-carbon (sp) bond, releasing the terminal alkyne and forming triphenylfluorosilane. A proton source in the workup then protonates the resulting acetylide to give the terminal alkyne. The general mechanism for fluoride-promoted desilylation is initiated by the attack of a fluoride source on the silicon atom clockss.org.

Reagents: Tetrabutylammonium fluoride (TBAF) is the most widely used reagent for this purpose gelest.comyoutube.comyoutube.com. It is typically used in a solvent like tetrahydrofuran (THF). The reaction conditions can often be mild, though sometimes require heating nih.gov. Other fluoride sources like cesium fluoride (CsF) can also be employed, sometimes in combination with TBAF nih.gov. For bulkier silyl groups like triisopropylsilyl (TIPS), which are more sterically hindered, stronger conditions or alternative reagents might be necessary. For instance, silver fluoride (AgF) has been shown to be effective for the deprotection of TIPS-protected acetylenes jmcs.org.mx.

Acid-Catalyzed Deprotection (Protodesilylation):

Cleavage of the Si-C bond can also be achieved under acidic conditions.

Mechanism: The mechanism of acid-catalyzed protodesilylation is believed to involve the protonation of the acetylenic triple bond, which increases the electrophilicity of the acetylenic carbon attached to the silicon. This is followed by the attack of a nucleophile (such as water or the conjugate base of the acid) on the silicon atom, leading to the cleavage of the Si-C bond.

Reagents: A variety of acids can be used, including mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a suitable solvent. The hydrolysis of triphenylsilyl fluorides has been studied in water-acetone solutions, providing insights into the mechanism of silicon-heteroatom bond cleavage which can be relevant to Si-C bond cleavage under acidic conditions nih.gov.

Base-Catalyzed Deprotection:

Under certain conditions, bases can also effect the deprotection of silylacetylenes.

Mechanism: In the presence of a base and a proton source (like water or an alcohol), the base can activate the proton source to facilitate the cleavage. A proposed mechanism involves the formation of a pentacoordinate silicon intermediate through coordination of the base or a hydroxyl/alkoxyl group, followed by proton transfer to the acetylenic carbon and cleavage of the Si-C bond organic-chemistry.orgresearchgate.net.

Reagents: Common bases used for this purpose include potassium carbonate (K₂CO₃) in methanol or potassium hydroxide (KOH) nih.govharvard.edu. The reaction often requires heating. Potassium trimethylsilanolate (KOTMS) in wet DMSO has been shown to be an effective catalyst for the protodesilylation of various organosilanes, including alkynylsilanes organic-chemistry.orgresearchgate.net.

| Deprotection Method | Typical Reagents | General Mechanism |

| Fluoride-Promoted | TBAF, CsF, AgF | Nucleophilic attack of F⁻ on Si to form a pentacoordinate intermediate, followed by Si-C bond cleavage. |

| Acid-Catalyzed | HCl, H₂SO₄, TFA | Protonation of the alkyne followed by nucleophilic attack on Si. |

| Base-Catalyzed | K₂CO₃/MeOH, KOH, KOTMS/wet DMSO | Formation of a pentacoordinate silicon intermediate followed by protonolysis of the Si-C bond. |

Silyl Group Migration and Rearrangements

While less common than deprotection, the triphenylsilyl group can undergo migration or participate in rearrangement reactions under specific conditions.

Intermolecular Silyl Migration:

Intermolecular silyl migration has been observed in systems containing multiple potential silylation sites, such as diols. The migration is typically promoted by a base or an acid and depends on the solvent and reaction conditions researchgate.net. In the context of this compound, such migrations are not well-documented, likely due to the stability of the Si-C(sp) bond.

Intramolecular Silyl Migration:

Intramolecular silyl migrations are more common and can occur between different heteroatoms (O-to-O) or from a heteroatom to carbon (O-to-C, the retro-Brook rearrangement) or from carbon to a heteroatom (C-to-O, the Brook rearrangement). There are also examples of S-to-O silyl migrations nih.gov.

1,2-Silyl Rearrangement: In certain gold-catalyzed reactions involving alkynylsilanes, a 1,2-silyl shift has been observed. For instance, the reaction of 2-en-4-ynones with alkynylsilanes can lead to the formation of tetrasubstituted allenes via a mechanism that involves the generation of a gold carbene intermediate, nucleophilic attack by the alkynylsilane, and a subsequent 1,2-silyl rearrangement semanticscholar.org. While this has been demonstrated for trimethylsilylacetylenes, the participation of this compound in similar rearrangements is plausible.

Specific, well-documented examples of silyl group migration or rearrangement originating directly from this compound are limited in the reviewed literature. The high stability of the triphenylsilyl group on the sp-hybridized carbon generally makes such transformations less favorable compared to deprotection reactions.

| Type of Rearrangement | Description | Conditions |

| Intermolecular Silyl Migration | Transfer of a silyl group between two different molecules. | Generally base or acid-catalyzed. Not well-documented for this compound. |

| Intramolecular 1,2-Silyl Rearrangement | Migration of the silyl group to an adjacent atom. | Can be catalyzed by transition metals like gold in specific reactions of alkynylsilanes. |

| Migratory Cross-Coupling | Rearrangement of a catalyst-metal complex to a different position on the silyl-containing molecule prior to coupling. | Palladium-catalyzed reactions have been developed for the synthesis of propargyl silanes. |

Advanced Applications of Triphenylsilyl Acetylene in Materials Science and Organic Synthesis

Precursor in Polymer Chemistry and Functional Materials

(Triphenylsilyl)acetylene plays a significant role as a precursor in the development of high-performance polymers and functional materials. Its incorporation into molecular and macromolecular structures imparts desirable characteristics such as improved solubility, controlled aggregation, and specific optoelectronic properties.

Perylene (B46583) diimide (PDI) derivatives are a class of high-performance organic pigments and n-type semiconductors known for their exceptional thermal and chemical stability. However, their strong tendency to form aggregates via π-π stacking often quenches their fluorescence, limiting their application in optoelectronics. To overcome this, this compound is introduced into the PDI structure, typically at the bay positions of the perylene core.

The synthesis is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. In this reaction, a bromo-substituted PDI derivative is reacted with this compound in the presence of a palladium catalyst and a copper(I) co-catalyst to form the desired silylethynyl-substituted PDI. researchgate.net This synthetic strategy allows for the direct attachment of the bulky (triphenylsilyl)ethynyl group to the PDI core. researchgate.netnih.gov

The primary function of the triphenylsilyl group in PDI derivatives is to provide steric hindrance. researchgate.netresearchgate.net The planar cores of PDI molecules have a strong tendency to stack on top of each other, an interaction that leads to the formation of aggregates. This aggregation is a major cause of fluorescence quenching, which diminishes the material's performance in light-emitting applications.

The triphenylsilyl group features three phenyl rings attached to a central silicon atom, creating a bulky, three-dimensional, propeller-like shape. When attached to the PDI core, these bulky groups act as "steric shields" that physically obstruct the close approach of adjacent PDI molecules. researchgate.net This disruption of intermolecular π-π stacking effectively suppresses aggregation, allowing the PDI molecules to remain in their monomeric, highly fluorescent state even at high concentrations or in the solid state. researchgate.net

By preventing aggregation, the introduction of this compound significantly enhances the photophysical properties of PDI-based materials. PDI derivatives functionalized with these bulky groups exhibit persistent fluorescence and high photoluminescence quantum yields (PLQY), often approaching unity, in contrast to their unsubstituted counterparts, which are weakly emissive in solid films. researchgate.net

The steric hindrance ensures that the desirable optical properties of the individual PDI chromophore are retained in the condensed phase. This leads to materials with strong light absorption and emission, making them highly suitable for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and organic lasers.

Table 1: Illustrative Photophysical Data Comparing Unsubstituted vs. Sterically Hindered PDI Derivatives Note: This table provides representative data to illustrate the typical effects of steric hindrance. Actual values may vary based on specific molecular structures and measurement conditions.

| Property | Unsubstituted PDI Derivative | PDI with Triphenylsilyl-ethynyl Group |

|---|---|---|

| Absorption Max (λ_abs) | ~525 nm | ~530 nm |

| Emission Max (λ_em) | ~535 nm (solution); Red-shifted excimer emission (film) | ~540 nm (solution and film) |

| PLQY (in dilute solution) | >95% | >95% |

| PLQY (in solid film) | <10% (due to aggregation quenching) | >90% (aggregation suppressed) |

This compound and related silylacetylenes are valuable monomers in the synthesis of π-conjugated polymers, such as poly(arylacetylene)s. osaka-u.ac.jpnih.gov Conjugated polymers are characterized by their rigid backbones, which often leads to poor solubility and difficult processing. The incorporation of bulky side groups is a common strategy to overcome these limitations.

When used in polymerization reactions, often catalyzed by rhodium complexes, the this compound unit can be integrated into the polymer backbone. osaka-u.ac.jp The large triphenylsilyl groups attached to the polymer chain disrupt intermolecular packing, thereby increasing the polymer's solubility in common organic solvents. This improved processability is crucial for fabricating uniform thin films required for electronic devices like organic field-effect transistors (OFETs) and sensors. nih.govrsc.org

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is a useful building block in this field for designing self-assembling systems. The rigid acetylene (B1199291) rod provides a defined linear scaffold, while the terminal triphenylsilyl group offers sites for specific intermolecular interactions, such as π-stacking and C-H···π interactions involving its phenyl rings.

These directed interactions can guide molecules to self-assemble into well-defined nanostructures like fibers, ribbons, or vesicles. nih.govresearchgate.net The ability to control the assembly process by designing the molecular components is fundamental to creating advanced materials for applications in nanotechnology, drug delivery, and tissue engineering. nih.gov

Synthesis of Perylene Diimide (PDI) Derivatives with Silylethynyl Groups

Building Block in Complex Molecule Synthesis

Beyond materials science, this compound is a cornerstone building block in modern organic synthesis for constructing complex molecules. Its primary utility lies in its function as a protected terminal alkyne. The triphenylsilyl group is chemically robust, remaining intact under various reaction conditions used to modify other parts of the molecule. nih.gov However, it can be selectively and cleanly removed when desired, typically by treatment with a fluoride (B91410) source such as tetra-n-butylammonium fluoride (TBAF), to reveal the terminal alkyne for further reactions. nih.gov

This protective group strategy is essential in multi-step syntheses. Furthermore, the compound itself is a key participant in powerful carbon-carbon bond-forming reactions. For instance, bulky trialkylsilyl acetylenes are excellent coupling partners in the Cadiot-Chodkiewicz reaction, which couples a terminal alkyne with a 1-bromoalkyne to produce unsymmetrical diynes. organic-chemistry.orgcapes.gov.brresearchgate.netsci-hub.senih.gov These diyne structures are important intermediates in the synthesis of natural products and other complex organic targets. organic-chemistry.orgcapes.gov.br

Synthesis of Deuterated Terminal Alkynes

This compound serves as a valuable substrate for the synthesis of deuterated terminal alkynes, which are important compounds in mechanistic studies and as standards for mass spectrometry. A straightforward and efficient method for the deuteration of terminal alkynes, including this compound, utilizes a copper-based catalyst. In a reported procedure, the reaction of this compound in the presence of a specific copper catalyst resulted in Deuterothis compound with a high degree of deuterium (B1214612) incorporation.

The efficiency of this copper-catalyzed H/D exchange has been demonstrated for various terminal alkynes. For instance, using this method, this compound was converted to its deuterated analogue with 91% deuterium incorporation. This level of incorporation is comparable to that achieved with other alkynes under similar conditions, highlighting the robustness of the method. The table below presents a comparison of the deuteration results for different terminal alkynes.

Table 1: Copper-Catalyzed Deuteration of Various Terminal Alkynes

| Starting Alkyne | Deuterated Product | % Deuterium Incorporation |

|---|---|---|

| This compound | Deuterothis compound | 91% |

| Trimethylsilylacetylene | Deutero(trimethylsilyl)acetylene | 56% |

| 1-Ethynyl-1-cyclohexanol | 1-Deutero-ethynyl-1-cyclohexanol | 93% |

Data sourced from a study on copper-catalyzed deuteration.

This method provides a significant advantage for introducing deuterium into complex molecules under mild conditions, with this compound being a key example of a sterically hindered substrate that can be effectively deuterated.

Construction of Nitrogen Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. One of the most powerful methods for constructing five-membered nitrogen heterocycles, such as 1,2,3-triazoles, is the Huisgen 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne. This reaction, particularly its copper-catalyzed variant (CuAAC), is renowned for its high efficiency, regioselectivity, and broad substrate scope, forming the cornerstone of "click chemistry".

Silyl-protected alkynes, such as trimethylsilylacetylene, are frequently employed in these cycloadditions. The silyl (B83357) group can influence the reactivity of the alkyne and can be removed post-cycloaddition to yield NH-triazoles or to allow for further functionalization. While this compound is a potential substrate for such cycloaddition reactions to form 4-(triphenylsilyl)-1H-1,2,3-triazoles, specific examples in the scientific literature are less common compared to those involving smaller silyl groups like trimethylsilyl. The steric bulk of the triphenylsilyl group may influence the reaction kinetics and accessibility of the alkyne for cycloaddition. Nevertheless, the general reactivity of the carbon-carbon triple bond in this compound makes it a candidate for the synthesis of various nitrogen heterocycles, awaiting further exploration and documentation in synthetic literature.

Applications in Pharmaceutical and Agrochemical Intermediates

Protected terminal alkynes are crucial building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The silyl group in compounds like this compound serves as a removable protecting group for the terminal alkyne's acidic proton, preventing undesired side reactions and allowing for selective transformations at other parts of the molecule. Silylacetylenes are particularly valuable in cross-coupling reactions, such as the Sonogashira coupling, where they are used to introduce an ethynyl (B1212043) moiety into an aromatic or heterocyclic core.

While silyl acetylenes with smaller groups, like triisopropylsilyl acetylene, are explicitly mentioned as intermediates in the synthesis of APIs to simplify processes and ensure precision, the direct application of this compound in the large-scale synthesis of a specific marketed drug or agrochemical is not as widely documented. However, its utility is demonstrated in the synthesis of complex molecular scaffolds. For instance, this compound is used in the synthesis of molecules like methyl 2-(di{3,5-bis[(triphenylsilyl)ethynyl]phenyl}-phosphino)benzoate, showcasing its role in constructing elaborate structures that are often precursors to functional materials or biologically active compounds. The triphenylsilyl group provides high stability and lipophilicity, which can be advantageous in certain synthetic contexts, although its bulk and the conditions required for its removal may limit its use in some multistep pharmaceutical syntheses.

Surface Functionalization Applications

Controlled Surface Modification via Aryldiazonium Salts

The functionalization of surfaces with well-defined molecular layers is critical for the development of advanced materials, sensors, and biomedical devices. A powerful technique for modifying conductive and semiconductive surfaces is the electrochemical reduction of aryldiazonium salts. This process generates highly reactive aryl radicals that form robust covalent bonds with the surface. However, a significant challenge with this method is the uncontrolled formation of disordered, multilayered films (poly-aryl layers).

To address this issue, a strategy involving the use of bulky protecting groups on the aryldiazonium salt has been developed to ensure the formation of a well-ordered monolayer. This compound is a precursor to such sterically hindered molecules. Specifically, phenylethynyldiazonium salts bearing a large terminal silyl group, such as the triphenylsilyl (TPS) group, are used. The bulky silyl group acts as a "molecular umbrella," sterically hindering the approach of other diazonium ions to the surface once an initial layer has formed. This steric shield effectively suppresses the formation of multilayers, leading to a more controlled and uniform surface modification. researchgate.net The terminal alkyne, protected by the triphenylsilyl group, remains available for subsequent "click" chemistry reactions after deprotection, allowing for the precise attachment of biomolecules or other functional units. researchgate.net

Impact of Silyl Group Size on Surface Density

The size of the silyl protecting group plays a critical role in controlling the density of the grafted molecules on the surface. The primary function of these bulky groups is to prevent the undesirable formation of thick, disordered poly-aryl layers during the functionalization process with aryldiazonium salts. By comparing different silyl groups, researchers can fine-tune the surface coverage and the spacing between molecules.

Studies have shown that larger silyl groups, such as triphenylsilyl (TPS) and triisopropylsilyl (TIPS), are highly effective at creating well-defined monolayers. The steric hindrance provided by the triphenylsilyl group is a controlling factor for the surface density of the resulting ethynyl-functionalized layer. researchgate.net This controlled spacing is crucial for applications like biosensors, where precise orientation and accessibility of recognition elements (e.g., DNA aptamers) are necessary for optimal performance. The table below illustrates how the experimental surface coverage can be controlled and compared to theoretical maximums, a process enabled by the use of such bulky protecting groups.

Table 2: Comparison of Theoretical vs. Experimental Surface Coverage on Glassy Carbon Electrodes

| Protecting Group | Theoretical Surface Coverage (Γtheor, mol/cm²) | Experimental Surface Coverage (Γexp, mol/cm²) |

|---|---|---|

| Triisopropylsilyl (TIPS) | 7.9 x 10⁻¹⁰ | 5.3 x 10⁻¹⁰ |

Data derived from studies on phenylethynyl-grafted electrodes functionalized via diazonium salts with bulky silyl groups. researchgate.net

This controlled functionalization allows for the subsequent attachment of biomolecules with a higher degree of precision, ultimately enhancing the performance and reliability of the developed device. researchgate.net

Spectroscopic and Computational Investigations of Triphenylsilyl Acetylene

Advanced Spectroscopic Characterization Methods

Advanced spectroscopic techniques are indispensable for the detailed structural analysis and characterization of (Triphenylsilyl)acetylene and its derivatives. These methods provide critical insights into the molecular framework, bonding, and electronic properties of the compound.

¹H NMR spectroscopy is a powerful tool for quantifying the incorporation of deuterium (B1214612) at specific molecular sites. For this compound, this is particularly relevant for tracking the replacement of the terminal acetylenic proton with a deuterium atom (D). This isotopic labeling is often achieved through base-catalyzed exchange in the presence of a deuterium source like D₂O.

The extent of deuterium incorporation can be precisely determined by integrating the signal corresponding to the acetylenic proton in the ¹H NMR spectrum. A decrease in the integral value of this signal, relative to the stable integrals of the phenyl protons, directly correlates to the percentage of deuteration. In a fully deuterated sample, the characteristic singlet of the ≡C-H proton would be absent from the spectrum. This method provides a straightforward and quantitative assessment of isotopic labeling efficiency.

Table 1: Analysis of Deuterium Incorporation in this compound via ¹H NMR.

| Compound | Expected Acetylenic Proton (≡C-H) Signal | Observation |

|---|---|---|

| This compound | Present (Singlet) | Integral corresponds to 1 proton relative to phenyl groups. |

| This compound-d₁ | Absent or significantly diminished | Disappearance of the signal indicates >99% deuterium incorporation. |

This compound serves as a versatile building block in the synthesis of more complex organometallic and organophosphorus compounds. For instance, it is used to synthesize multidentate phosphine ligands such as methyl 2-(di{3,5-bis[(triphenylsilyl)ethynyl]phenyl}-phosphino)benzoate.

In the characterization of such phosphorus-containing derivatives, ³¹P NMR spectroscopy is an essential analytical technique. It provides direct information about the chemical environment of the phosphorus atom. The ³¹P chemical shift is highly sensitive to the oxidation state, coordination number, and nature of the substituents on the phosphorus atom. For phosphine derivatives synthesized from this compound, a single resonance in the ³¹P NMR spectrum would confirm the formation of the desired product and its purity.

The reactivity of the terminal alkyne in this compound allows for its use in the synthesis of various organoselenium compounds, including selenoesters and acetylenic selenides. The characterization of these selenium-containing products is greatly facilitated by ⁷⁷Se NMR spectroscopy.

The ⁷⁷Se nucleus is NMR-active (spin I = 1/2) and provides a wide chemical shift range, making it highly sensitive to the electronic environment around the selenium atom. For instance, the ⁷⁷Se chemical shift for acetylenic selenides typically appears in a distinct region of the spectrum. Studies on related compounds like 2-selenophenyl-1-phenyl-acetylene show chemical shifts around δ 280.0 ppm. In tungsten-acetylene complexes featuring a selenium ligand, the ⁷⁷Se NMR signal can appear as a doublet due to coupling with the acetylenic proton, further confirming the connectivity. This technique is therefore crucial for unambiguously confirming the successful synthesis of selenium derivatives of this compound.

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS allows for the determination of the precise molecular formula.

For this compound, the expected monoisotopic mass is 284.1021 Da, corresponding to the molecular formula C₂₀H₁₆Si. HRMS analysis of the compound would yield a measured mass that closely matches this theoretical value, typically within a few parts per million (ppm), thereby confirming its elemental composition and ruling out other potential formulas. This technique is also invaluable for verifying the structure of reaction products derived from this compound.

Table 2: HRMS Data for this compound.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₁₆Si | |

| Calculated Monoisotopic Mass | 284.102127 Da | |

| Expected HRMS Result | [M+H]⁺ = 285.1094 Da |

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. For this compound, these methods are particularly useful for identifying the characteristic vibrations of the alkyne and triphenylsilyl functional groups.

The most prominent features in the IR and Raman spectra are the stretching vibrations of the ≡C-H and C≡C bonds. The terminal ≡C-H stretch typically appears as a sharp, strong band in the IR spectrum around 3300 cm⁻¹. The C≡C triple bond stretch gives rise to a weaker band in the IR spectrum between 2100 and 2140 cm⁻¹, as its dipole moment change is small. However, this vibration is often strong and sharp in the Raman spectrum due to the large change in polarizability during the vibration. Upon deuteration, the ≡C-H stretching frequency shifts down to approximately 2600 cm⁻¹. The spectra are also rich with signals corresponding to the phenyl C-H and C-C stretching and bending modes of the triphenylsilyl group.

Table 3: Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method | Intensity |

|---|---|---|---|

| ≡C-H Stretch | ~3300 | IR | Strong, Sharp |

| C≡C Stretch | ~2120 | Raman / IR | Strong (Raman), Weak (IR) |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman | Medium |

| Aromatic C=C Stretch | 1400-1600 | IR, Raman | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide powerful tools for investigating the structure, properties, and reactivity of molecules like this compound at an atomic level. These methods complement experimental studies by offering insights into phenomena that are difficult to observe directly. Computational approaches such as Density Functional Theory (DFT), Wave Function Theory, and molecular dynamics simulations are employed to model molecular behavior, predict spectroscopic characteristics, and explore reaction mechanisms.

Density Functional Theory (DFT) Calculations for Geometries and Energies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is widely utilized for calculating the optimized geometries and energies of molecules. nih.gov The process involves finding the minimum energy structure by adjusting the positions of the atoms until the forces on them are minimized. mdpi.com

While specific DFT geometry optimization and energy calculation studies for this compound were not found in the available literature, the methodology is routinely applied to similar aryl-alkyne derivatives. For instance, a computational analysis of 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (TEPEA) was conducted using DFT with the B3LYP functional and the 6-311+G(d,p) basis set to optimize its structure and analyze its electronic and optical properties. analis.com.my Such calculations provide key data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. Furthermore, these computations yield the total electronic energy, which is crucial for assessing molecular stability and predicting reaction thermodynamics. mdpi.com

Transition state analysis is a critical application of computational chemistry for elucidating reaction mechanisms. It involves locating the saddle point on a potential energy surface that connects reactants and products, which corresponds to the highest energy point along the reaction pathway. While computational studies have been performed on the cycloaddition of acetylene (B1199291) to silene, H₂Si=CH₂, to locate diradical, zwitterionic, and concerted pathways, specific computational analyses of transition state structures involving this compound are not documented in the reviewed scientific literature. researchgate.net

Diradical character refers to the extent to which a molecule with an even number of electrons behaves as if it has two unpaired electrons. This property is significant in understanding the electronic structure and reactivity of certain conjugated molecules. nih.gov The evaluation of diradical character is often performed for pro-aromatic or antiaromatic systems where this trait can be modulated by substituents. nih.govcsic.es Theoretical and experimental studies on diradicals and polyradicals are essential for developing magnetic molecules and materials for applications like quantum computing. nih.gov However, specific studies focused on the theoretical evaluation of the diradical character of the ground state of this compound have not been identified in the surveyed literature. The diradical character of molecules is known to increase in certain systems with the addition of substituents that have extensive π-conjugated chains. nih.gov

Wave Function Theory Methods (e.g., MP2, CASPT2)

Wave Function Theory (WFT) methods are a class of ab initio quantum chemistry techniques that provide highly accurate solutions to the electronic Schrödinger equation. Møller-Plesset perturbation theory of the second order (MP2) is a common WFT method used to account for electron correlation beyond the Hartree-Fock approximation. In one study, the MP2 level of theory with an aug-cc-pvtz basis set was used to calculate the equilibrium rotational constant of acetylene. semanticscholar.org

Complete Active Space Second-order Perturbation Theory (CASPT2) is a more advanced multireference method that can accurately describe the electronic structure of molecules where electron correlation is strong, such as in excited states or molecules with diradical character. mdpi.com It is particularly useful for studying bond-breaking processes and the properties of transition metal compounds. Despite the power of these methods, no specific applications of MP2 or CASPT2 calculations for this compound were found in the reviewed literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules over time. It is used to understand the structure, dynamics, and thermodynamics of complex systems. mdpi.com For example, fully atomistic MD simulations have been performed on systems containing 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-P) to understand the molecular-level structure of thin films. mdpi.com Similarly, MD simulations have been used to study crystalline trans-polyacetylene and soot inception from acetylene pyrolysis. aps.orgcopernicus.org These simulations provide insights into properties like diffusion coefficients, density profiles, and phase transitions. mdpi.comresearchgate.net A review of the available research indicates that no specific molecular dynamics simulation studies have been published for this compound.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are highly effective for predicting various spectroscopic parameters. These theoretical calculations can forecast vibrational frequencies (IR and Raman spectra), electronic transitions (UV-Vis spectra), and NMR chemical shifts. analis.com.mymit.edu For example, DFT calculations are routinely used to compute the vibrational frequencies of molecules like acetylene to help assign experimental spectra. mit.edu

While a comprehensive prediction of all spectroscopic parameters for this compound is not available, a computational study on the related compound 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (TEPEA) illustrates the capability of these methods. analis.com.my Using DFT (B3LYP/6-311+G(d,p)), researchers calculated its electronic and nonlinear optical (NLO) properties. The narrow HOMO-LUMO gap suggested high sensitivity to electronic alterations, indicating its potential as a chemosensor. analis.com.my The study also reported a significant dipole moment and hyperpolarizability, highlighting its NLO properties. analis.com.my These results demonstrate how theoretical calculations can predict key parameters that guide the design and application of new materials. analis.com.my

| Calculated Property | Value | Unit |

|---|---|---|

| HOMO-LUMO Gap | 3.7087 | eV |

| Chemical Potential (μ) | -3.6111 | eV |

| Hardness (η) | 1.8544 | eV |

| Softness (S) | 0.2696 | e⁻¹V⁻¹ |

| Dipole Moment | 3.3920 | Debye |

| Linear Polarizability | 50.4634 × 10⁻²⁴ | esu |

| First-Order Hyperpolarizability | 229.6688 × 10⁻³⁰ | esu |

Table 1: Theoretical properties of 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (TEPEA) calculated using DFT at the B3LYP/6-311+G(d,p) level, illustrating the types of spectroscopic and electronic parameters that can be predicted computationally. analis.com.my

Mechanistic Modeling of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organometallic reactions. For this compound, mechanistic modeling provides critical insights into the reaction pathways, transition states, and intermediates that govern its reactivity, especially in cycloaddition reactions. One of the most well-studied reactions involving silylacetylenes is the Pauson-Khand reaction (PKR), a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. While specific computational studies exclusively on this compound are limited, extensive theoretical work on closely related silylacetylenes provides a robust model for understanding its behavior.

The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction, initially proposed by Magnus and later supported by computational studies, involves a series of key steps:

Formation of the Alkyne-Cobalt Complex: The reaction initiates with the coordination of the alkyne to the dicobalt octacarbonyl catalyst, forming a stable hexacarbonyl(alkyne)dicobalt complex. This step is typically fast and exothermic.

Oxidative Coupling/Alkene Insertion: The coordinated alkene then inserts into one of the cobalt-carbon bonds of the alkyne complex. This step is crucial as it often determines the regioselectivity and stereoselectivity of the final product.

Carbonyl Insertion: A molecule of carbon monoxide inserts into a cobalt-carbon bond of the resulting metallacycle.

Reductive Elimination: The final step involves the reductive elimination of the organic fragment from the metal center, yielding the cyclopentenone product and regenerating the cobalt catalyst.

DFT calculations on model systems, such as the intramolecular Pauson-Khand reaction of N-tethered 1,7-enynes, provide quantitative data for the energetics of these steps. Although the substrate is not this compound, the fundamental transformations and the relative energies of the intermediates and transition states offer a valuable framework for understanding its reactivity.

A representative Gibbs free energy profile for a Co₂(CO)₈-mediated intramolecular Pauson-Khand reaction is presented below. The energies are illustrative of the mechanistic steps and are based on DFT calculations performed on a model enyne system.

| Step | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Enyne + Co₂(CO)₈ | 0.0 |

| Intermediate 1 | Alkyne-Co₂(CO)₆ Complex + Alkene | -15.0 |

| TS1 | Transition state for alkene insertion | +19.2 |

| Intermediate 2 | Cobaltacyclopentene intermediate | -5.0 |

| TS2 | Transition state for CO insertion | +12.5 |

| Intermediate 3 | Cobaltacyclohexenone intermediate | -25.0 |

| TS3 | Transition state for reductive elimination | +5.0 |

| Products | Cyclopentenone + Co₂(CO)₅ | -51.4 |

The data in this table is based on a model system from a computational study on the Co-mediated intramolecular Pauson-Khand reaction of fluorinated and chiral N-tethered 1,7-enynes and is intended to be illustrative of the general energetic profile of the reaction pathway. nih.gov

The regioselectivity of the Pauson-Khand reaction with unsymmetrical alkynes like this compound is a critical aspect that can be rationalized through mechanistic modeling. The silyl (B83357) group exerts both steric and electronic effects that influence the orientation of the alkyne in the initial cobalt complex and the subsequent insertion of the alkene. Theoretical studies have shown that the regioselectivity is often controlled by the stability of the transition state during the alkene insertion step. For silylacetylenes, the bulky silyl group generally directs the regiochemical outcome by favoring the transition state that minimizes steric interactions.

In addition to the cobalt-mediated Pauson-Khand reaction, computational studies have also explored other transition metal-catalyzed cycloadditions. For instance, Rh(I)-catalyzed [2+2+2] cycloadditions of silylacetylenes have been investigated, with mechanistic studies suggesting the chemo- and regioselective formation of a rhodacyclopentadiene intermediate as a key step.

The following table summarizes key computed bond lengths for a representative transition state in a model Pauson-Khand reaction, illustrating the geometry of the molecule during the crucial alkene insertion step.

| Bond | Transition State (TS1) Bond Length (Å) |

|---|---|

| Co-C(alkyne) | 1.95 - 2.05 |

| Co-C(alkene) | 2.10 - 2.20 |

| C(alkyne)-C(alkene) | 2.25 - 2.35 |

The bond lengths are typical values derived from DFT calculations on Pauson-Khand reaction transition states and may vary depending on the specific substrates and computational methods. nih.gov

Future Directions and Perspectives in Triphenylsilyl Acetylene Research

Exploration of Novel Reactivity Patterns

While the fundamental reactivity of (Triphenylsilyl)acetylene in reactions like Sonogashira coupling is well-established, future research is poised to uncover more intricate and novel reactivity patterns. The steric bulk of the triphenylsilyl group can be strategically exploited to control reaction pathways and enable transformations that are challenging for less hindered alkynes.

Key areas for future exploration include:

Complex Cycloadditions: Beyond simple Diels-Alder reactions, there is significant potential in exploring more complex cycloadditions. For instance, [2+2+2] cyclotrimerizations, catalyzed by transition metals like iridium or rhodium, could lead to highly substituted and sterically congested benzene (B151609) derivatives. researchgate.net The triphenylsilyl group could influence the regioselectivity of these reactions, providing access to unique substitution patterns. Furthermore, investigating [2+3] cycloadditions with various three-atom components could yield novel five-membered heterocyclic systems. nih.gov

C-H Activation and Functionalization: Direct catalytic activation of the acetylenic C-H bond for reactions other than traditional couplings is a burgeoning field. Future work could focus on developing methods for carbenoid or nitrenoid insertions into the ≡C-H bond, or leveraging the silyl (B83357) group to direct remote C-H functionalization on one of the phenyl rings.

Photoredox and Electrocatalysis: The application of photoredox and electrochemical catalysis can unlock new reaction pathways under mild conditions. Research into the single-electron transfer (SET) processes involving this compound could lead to novel radical-based transformations, such as hydroalkynylation or aminoalkynylation, expanding the toolkit for incorporating this moiety into complex molecules. mdpi.com

Polymerization Chemistry: The synthesis of polymers from acetylenic precursors is an area of continuous interest for creating high-carbon materials with exceptional thermal stability. harvard.edu Future studies may focus on controlled polymerization techniques to produce well-defined poly(this compound) structures and explore their properties and applications.

Development of Asymmetric Catalytic Processes

The creation of chiral molecules is a cornerstone of modern chemistry, particularly in pharmaceuticals and materials science. A significant future direction for this compound research lies in its application as a prochiral substrate in asymmetric catalysis to generate stereodefined products.

A notable advancement in this area is the rhodium-catalyzed asymmetric addition of this compound to allenes. sigmaaldrich.com This reaction proceeds with high yields and excellent enantioselectivity, demonstrating the feasibility of controlling stereochemistry in reactions involving this bulky alkyne.

Future research in this domain will likely focus on:

Expanding Substrate Scope: Developing new chiral catalyst systems (e.g., based on rhodium, copper, or zinc) to broaden the scope of enantioselective transformations. uva.esnih.gov This includes the asymmetric addition of this compound to a wider range of electrophiles such as aldehydes, ketones, and imines. uva.es

Novel Asymmetric Reactions: Moving beyond simple additions to explore more complex asymmetric reactions. This could involve enantioselective carboalkynylation, hydroalkynylation, and cycloaddition reactions where the facial selectivity is controlled by a chiral catalyst.

Chiral Ligand Development: Using this compound as a scaffold to synthesize novel chiral ligands. The rigid acetylenic linker and the defined steric environment of the triphenylsilyl group could be incorporated into ligand designs for various transition metal-catalyzed processes. sciencedaily.comrsc.org

The table below summarizes representative findings in asymmetric reactions relevant to terminal alkynes, highlighting the potential for this compound.

| Reaction Type | Catalyst System | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| Asymmetric Addition to Allenes | Rh(I) / Chiral Diene | This compound, Diarylphosphinylallenes | High yields, high regio- and enantioselectivity for exo-enynes. | sigmaaldrich.com |

| Enantioselective Alkynylation of Isatins | Me₂Zn / Chiral Perhydro-1,3-benzoxazine | Terminal Alkynes, Isatins | Moderate to excellent enantioselectivity under mild conditions. | uva.es |

| Asymmetric Aziridination | VAPOL/VANOL Ligands with Triphenyl Borate | Imines, Ethyl Diazoacetate | Highly enantioselective and diastereoselective formation of cis-aziridines. | msu.edu |

Expansion of Applications in Advanced Materials

The rigid structure and π-system of the ethynyl (B1212043) group, combined with the electronic and steric properties of the triphenylsilyl moiety, make this compound a promising precursor for advanced materials. Future research will likely see its increased incorporation into functional organic materials, particularly for optoelectronic applications.

A key area of development is in Organic Light-Emitting Diodes (OLEDs). elsevierpure.comsemanticscholar.orgossila.com Materials derived from this compound can be designed to serve various functions within an OLED device structure: